Seco Rapamycin

mTOR Signaling Immunosuppression Negative Control

Seco Rapamycin is the definitive mTOR-inactive rapamycin metabolite, essential for dissecting mTOR-independent effects. Unlike rapamycin (mTORC1 IC₅₀ ~0.1 nM), Seco Rapamycin shows no mTOR inhibition, making it the optimal negative control for mTOR signaling studies. Required as a reference standard in USP Sirolimus Tablet monographs (NMT 1.5%), it is also a confirmed P-gp substrate, enabling cleaner transporter kinetics studies free of mTOR confounding effects. Its proteasome inhibitory activity (PGPH IC₅₀ 6.45 μM) but lack of mTOR action positions it as a unique probe for bortezomib-resistant cancer research. Choose this compound to eliminate mTOR functional interference from your experiments.

Molecular Formula C51H79NO13
Molecular Weight 914.2 g/mol
Cat. No. B1512330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeco Rapamycin
Molecular FormulaC51H79NO13
Molecular Weight914.2 g/mol
Structural Identifiers
SMILESCC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC
InChIInChI=1S/C51H79NO13/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60)/b13-11+,16-12+,23-19+,33-17+,36-28+/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-/m1/s1
InChIKeyZAVMPSVOEQNVCP-FWSQOCJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Seco Rapamycin: Understanding Its Position as a Rapamycin-Derived Research Tool


Seco Rapamycin (Secorapamycin A, CAS 147438-27-5) is the primary in vivo ring-opened metabolite of the macrolide immunosuppressant rapamycin (sirolimus), formed via base-catalyzed hydrolysis of the macrocyclic lactone [1]. With a molecular formula of C₅₁H₇₉NO₁₃ and a molecular weight of 914.2 g/mol, this compound is structurally distinct from its parent and other rapalogs like everolimus or temsirolimus [2]. Critically, seco-rapamycin is consistently reported to lack significant activity against the mammalian target of rapamycin (mTOR), the primary pharmacological target of rapamycin and its clinically used analogs [3]. This fundamental functional divergence establishes Seco Rapamycin not as a direct therapeutic candidate, but as a specialized analytical tool and mechanistic probe.

Why Seco Rapamycin Cannot Be Substituted with Other Rapalogs or mTOR Inhibitors


Substituting Seco Rapamycin with a generic mTOR inhibitor, such as rapamycin, everolimus, or temsirolimus, would fundamentally alter the experimental outcome due to a complete inversion of functional activity. While rapamycin binds FKBP12 to potently inhibit mTORC1 with an IC₅₀ of ~0.1 nM in HEK293 cells , Seco Rapamycin is devoid of this activity [1]. This is not a matter of potency variation but of a complete loss of the canonical mechanism. This functional null state makes Seco Rapamycin uniquely valuable as a negative control or as a probe to dissect mTOR-independent effects of the rapamycin scaffold, such as proteasome inhibition [2]. Interchanging these compounds would invalidate studies focused on rapamycin's off-target activities, metabolic fate, or quality control, as Seco Rapamycin provides a specific, verifiable profile distinct from all other mTOR-active rapalogs.

Quantitative Evidence for Seco Rapamycin Differentiation: A Comparator-Based Guide


Loss of mTOR Functional Activity vs. Rapamycin

In contrast to rapamycin, which potently inhibits mTOR (IC₅₀ ≈ 0.1 nM in HEK293 cells) by forming an FKBP12-rapamycin complex, Seco Rapamycin is reported to have no significant effect on mTOR function, with no IC₅₀, Ki, or EC₅₀ values reported in the literature . This functional null state is a defining characteristic that differentiates it from rapamycin and all other mTOR-active rapalogs like everolimus (IC₅₀ 5-6 nM) and deforolimus (IC₅₀ 0.2 nM) .

mTOR Signaling Immunosuppression Negative Control

Retention of Proteasome Inhibitory Activity

While Seco Rapamycin does not inhibit mTOR, it retains the ability of rapamycin to allosterically inhibit the proteasome. A study by Osmulski and Gaczynska (2013) showed that Seco Rapamycin mimics rapamycin in this mTOR-independent activity [1]. Further, Seco Rapamycin inhibits the chymotrypsin-like (ChT-L) peptidase activity of the proteasome with an IC₅₀ >20 μM and the peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity with an IC₅₀ of 6.45 ± 0.78 μM .

Proteasome Inhibition Cancer Research Allosteric Regulation

Enhanced Aqueous Stability vs. Rapamycin

A comparative degradation study under identical aqueous conditions (30/70 vol/vol acetonitrile-water) revealed that Seco Rapamycin degrades significantly slower than rapamycin [1]. In 237 mM and 23.7 mM solutions of ammonium acetate (apparent pH 7.3), rapamycin half-lives were 200 h and 890 h, respectively, while Seco Rapamycin degradation was significantly slower under all conditions tested [2].

Stability Degradation Kinetics Formulation Development

P-glycoprotein Substrate Profile Confirmed in Human Cell Models

In a study using Caco-2 cell monolayers, Seco Rapamycin was shown to be actively secreted across the apical membrane, a process inhibited by the P-gp inhibitor LY335979 [1]. This confirms that, like rapamycin, Seco Rapamycin is a substrate for P-glycoprotein, an important efflux transporter that influences bioavailability and tissue distribution. This is a direct, head-to-head comparison within the same experimental system, showing that both parent and metabolite share this key transport characteristic.

Drug Transport Pharmacokinetics P-glycoprotein Caco-2

Use as a Regulatory Analytical Standard and Impurity Marker

Seco Rapamycin is recognized as a primary degradation product of rapamycin in pharmaceutical formulations. The USP monograph for Sirolimus Tablets lists 'Secorapamycin' as a named degradation product with a specified limit of not more than (NMT) 1.5% [1]. It is supplied as an analytical standard for HPLC, GC, and MS method development, with purity typically >98% . Its use as a reference standard for quantifying degradation in sirolimus oral solutions is well-documented [2].

Analytical Chemistry Quality Control Pharmaceutical Analysis

Quantified Loss of Immunosuppressive Potency in a Cellular Assay

In a thymocyte proliferation assay, a classic measure of immunosuppressive activity, Seco Rapamycin (sodium salt) exhibited less than 4% of the potency of rapamycin [1]. This data provides a direct quantitative comparison of functional activity in a cellular context, further substantiating the loss of the primary pharmacological effect.

Immunosuppression T-cell Proliferation Functional Assay

Optimal Use Cases for Seco Rapamycin: From Basic Research to Pharmaceutical Quality Control


mTOR Pathway Dissection: Use as an Ideal Negative Control Compound

For researchers investigating mTOR-dependent and -independent signaling events, Seco Rapamycin serves as the optimal negative control due to its documented lack of mTOR inhibition (IC₅₀ not determinable) . This allows for the clear attribution of phenotypic effects observed with rapamycin to either mTOR-dependent or mTOR-independent mechanisms, which is particularly crucial given rapamycin's recently discovered effects on the proteasome [1].

Pharmaceutical Development: Reference Standard for Impurity Profiling

Seco Rapamycin is an essential reference standard for analytical chemistry and quality control laboratories developing or validating HPLC, GC, or MS methods for rapamycin-based pharmaceuticals. As a primary degradation product listed in the USP monograph for Sirolimus Tablets with a defined acceptance limit (NMT 1.5%), its accurate quantification is a regulatory requirement . The compound's enhanced aqueous stability compared to rapamycin makes it a more reliable standard for these applications [1].

Drug Transporter Studies: Investigating P-gp Efflux Without mTOR Interference

Seco Rapamycin is a confirmed P-glycoprotein (P-gp) substrate, as shown in Caco-2 monolayer studies where its apical secretion was inhibited by LY335979 . This allows researchers to study the role of P-gp in the absorption and disposition of macrocyclic lactones without the confounding variable of mTOR pathway inhibition, providing a cleaner system for transporter kinetics and drug-drug interaction studies [1].

Cancer Research: Probing Proteasome-Targeting Strategies

Given its ability to mimic rapamycin's inhibition of the proteasome (e.g., PGPH activity IC₅₀ = 6.45 ± 0.78 μM) while lacking mTOR activity , Seco Rapamycin is a valuable tool for exploring the therapeutic potential of targeting the proteasome with rapamycin-derived scaffolds. This is particularly relevant for research into bortezomib-resistant cancers, as highlighted in patents proposing seco-rapamycin for this specific application [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Seco Rapamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.